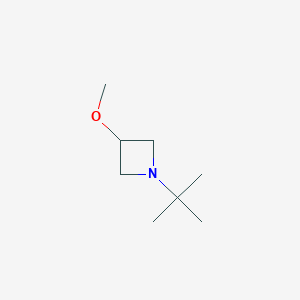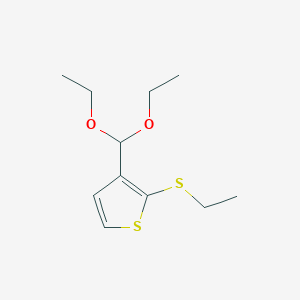
H-Phe-Ser-Pro-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Phe-Ser-Pro-OH is a tetrapeptide composed of phenylalanine (Phe), serine (Ser), proline (Pro), and a terminal hydroxyl group (OH). Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-Ser-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid as the starting point, to which subsequent amino acids are sequentially added. The process involves the following steps:
Fmoc Protection: The amino group of the resin-bound amino acid is protected using the Fmoc (fluorenylmethyloxycarbonyl) group.
Coupling: The next amino acid, protected at its amino group by Fmoc, is activated using coupling reagents like DIC (diisopropylcarbodiimide) and OxymaPure.
Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for the next coupling reaction.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is crucial to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
H-Phe-Ser-Pro-OH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxyl group, while substitution reactions can introduce new functional groups into the peptide .
Applications De Recherche Scientifique
H-Phe-Ser-Pro-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and nanotechnology applications
Mécanisme D'action
The mechanism of action of H-Phe-Ser-Pro-OH involves its interaction with specific molecular targets and pathways. For instance, the serine residue can participate in hydrogen bonding and other non-covalent interactions, influencing the peptide’s conformation and activity. These interactions are crucial for the peptide’s role in biological processes and its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Phe-Ser-OH: A dipeptide with similar structural properties but shorter chain length.
H-Ser-Pro-OH: Another dipeptide with different amino acid sequence.
H-Phe-Pro-OH: A dipeptide with phenylalanine and proline residues
Uniqueness
H-Phe-Ser-Pro-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of phenylalanine, serine, and proline in the sequence allows for unique interactions and applications that are not possible with shorter or differently sequenced peptides .
Propriétés
Numéro CAS |
21658-46-8 |
|---|---|
Formule moléculaire |
C17H23N3O5 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H23N3O5/c18-12(9-11-5-2-1-3-6-11)15(22)19-13(10-21)16(23)20-8-4-7-14(20)17(24)25/h1-3,5-6,12-14,21H,4,7-10,18H2,(H,19,22)(H,24,25)/t12-,13-,14-/m0/s1 |
Clé InChI |
QSWKNJAPHQDAAS-IHRRRGAJSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.3.1]nonane, 1-bromo-](/img/structure/B14701290.png)
![1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane](/img/structure/B14701291.png)
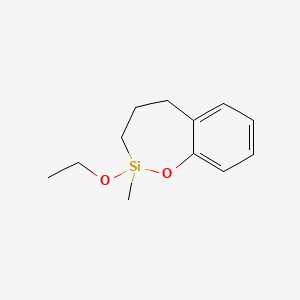
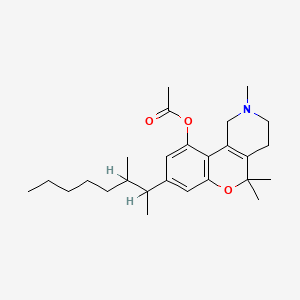
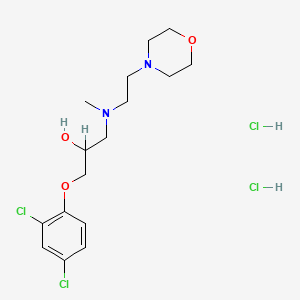
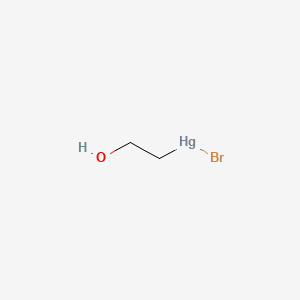
![2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one](/img/structure/B14701336.png)
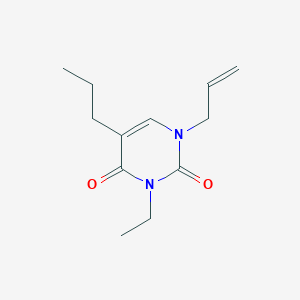
![1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene](/img/structure/B14701351.png)
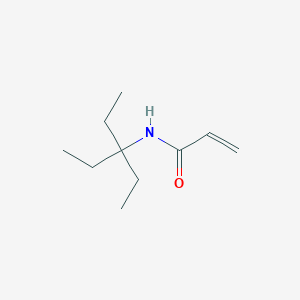
![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)

